molecular formula C9H8BF3O4 B595241 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid CAS No. 1217500-62-3

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B595241
CAS No.: 1217500-62-3
M. Wt: 247.964
InChI Key: WFNXKUBNUTWNTH-UHFFFAOYSA-N
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Description

2-Methoxycarbonylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in the synthesis of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid . This process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Chemical Reactions Analysis

The chemical reactions involving this compound include Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Scientific Research Applications

1. Use in Arylboronic Acids Ortho-Directing Agent

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid can be used as an ortho-directing agent for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation. This method enables regioselective silylation of phenylboronic acids bearing various para-substituents, including the trifluoromethyl group, and is useful in Suzuki-Miyaura coupling and other reactions (Ihara & Suginome, 2009).

2. Catalyst for Dehydrative Amidation

This compound serves as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. The presence of the ortho-substituent of boronic acid plays a crucial role in this process, making it useful for alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

3. Application in Nanomaterials Characterization

The compound can be used in the synthesis of chiral 1,1'-bis-2-naphthol (BINOL) derivatives and immobilization onto multiwalled carbon nanotubes, contributing to the development of hybrid nanomaterials. This application is important for understanding the chemical and electronic integrity of chiral BINOL ligands (Monteiro et al., 2015).

4. Organocatalyst for Carbocyclization

This boronic acid acts as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This catalytic activity is crucial for synthesizing ene-carbocyclization products in various yields (Yang, Lu, Tokunaga, & Shibata, 2012).

5. Design and Synthesis of Supramolecular Assemblies

Phenylboronic and 4-methoxyphenylboronic acids, including derivatives like this compound, are used in the design and synthesis of supramolecular assemblies. These assemblies are obtained through the formation of specific hydrogen bonds, contributing to the development of novel materials (Pedireddi & Seethalekshmi, 2004).

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[2-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXKUBNUTWNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674844
Record name [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-62-3
Record name [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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